4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
This compound is a sulfamoyl benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a thiophen-2-yl group. The bis(2-methoxyethyl)sulfamoyl moiety enhances solubility and may influence pharmacokinetic properties.
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6S2/c1-27-11-9-23(10-12-28-2)31(25,26)15-7-5-14(6-8-15)17(24)20-19-22-21-18(29-19)16-4-3-13-30-16/h3-8,13H,9-12H2,1-2H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHNUILEZZBJPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and as an inhibitor of specific biological pathways. This article reviews the available data on its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 396.55 g/mol. Its structure includes a sulfamoyl group and an oxadiazole moiety, which are often associated with enhanced biological activity.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Tumor Growth : The compound has been shown to inhibit the proliferation of various cancer cell lines, potentially by inducing apoptosis or disrupting cell cycle progression.
- Targeting Specific Enzymes : Similar compounds have been identified as inhibitors of NaPi-IIb, a sodium-dependent phosphate transporter implicated in cancer cell metabolism .
- Oxidative Stress Induction : Some studies suggest that the compound may increase oxidative stress within cells, leading to cytotoxic effects on cancer cells while sparing normal cells .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Huh7 (Liver Cancer) | 19.3 | Induction of apoptosis |
| A549 (Lung Cancer) | 16.4 | Cell cycle arrest |
| MCF7 (Breast Cancer) | 16.2 | Increased oxidative stress |
These results indicate that the compound may be particularly effective against liver and lung cancers.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the benzamide and oxadiazole portions of the molecule can significantly affect its biological activity. For example:
- Substituents on the oxadiazole ring enhance potency against certain cancer types.
- Alkyl groups on the sulfamoyl moiety improve solubility and bioavailability.
Case Studies
A notable case study involved the use of this compound in a xenograft model of human liver cancer. The results showed a marked reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Toxicity Assessment
Toxicity studies conducted on zebrafish embryos indicated that while the compound exhibits potent anti-cancer properties, it also presents some level of toxicity at higher concentrations. The LC50 was determined to be around 25 µM, suggesting a need for careful dose optimization in therapeutic applications .
Scientific Research Applications
Research has indicated that compounds containing the oxadiazole moiety exhibit various biological activities, including:
- Antimicrobial : Oxadiazoles have shown effectiveness against a range of bacterial strains.
- Anticancer : Studies suggest potential efficacy in inhibiting cancer cell proliferation.
- Anti-inflammatory : Some derivatives have demonstrated anti-inflammatory properties.
Case Studies
- Antimicrobial Activity : A study synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their antimicrobial and antioxidant activities. The results indicated that certain derivatives exhibited significant antimicrobial effects against both gram-positive and gram-negative bacteria .
- Anticancer Potential : In vitro evaluations of oxadiazole derivatives showed promising results against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Compounds demonstrated IC50 values in the micromolar range, indicating potential for further development .
- Enzyme Inhibition : Recent research has focused on the ability of oxadiazole derivatives to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Some compounds displayed nanomolar inhibition against specific CA isoforms, suggesting therapeutic implications for cancer treatment .
Synthesis and Reaction Mechanisms
The synthesis of 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves several key steps:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the sulfamoyl group via nucleophilic substitution.
- Final coupling with the benzamide moiety.
These synthetic routes require careful control of reaction conditions to optimize yield and purity. Techniques such as chromatography are often employed for purification.
Applications in Drug Discovery
The compound's structural features make it a candidate for drug discovery initiatives:
- Lead Compound Development : Its diverse biological activities position it as a lead compound for developing new pharmaceuticals targeting infections or cancers.
- Structure-Activity Relationship Studies : Variations in the functional groups can lead to insights into structure-activity relationships, guiding further modifications for enhanced efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound is compared with analogs differing in sulfamoyl substituents, oxadiazole substituents, or core heterocycles. Key examples include:
Structural and Functional Analysis
- The methylsulfonylbenzyl substituent () introduces a bulky aromatic group, which may enhance binding to hydrophobic pockets in biological targets .
Oxadiazole Substituents :
Q & A
Q. What synthetic routes are recommended for preparing 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide?
Methodological Answer:
- Step 1 : Synthesize the 1,3,4-oxadiazole core by cyclizing thiosemicarbazide derivatives under acidic conditions (e.g., POCl₃ or H₂SO₄) .
- Step 2 : Functionalize the benzamide moiety via sulfamoylation using bis(2-methoxyethyl)amine and sulfonyl chloride in anhydrous pyridine .
- Step 3 : Couple the oxadiazole and benzamide fragments using EDC/HOBt-mediated amide bond formation .
- Validation : Monitor reactions via TLC and purify intermediates via column chromatography. Confirm final product purity (>95%) by HPLC .
Q. Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., thiophene protons at δ 7.2–7.5 ppm, oxadiazole C=O at ~165 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (calculated for C₂₃H₂₇N₅O₆S₂: 557.13 g/mol) .
- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (e.g., %N ≈ 12.6%) .
Q. What in vitro assays are suitable for preliminary biological screening?
Methodological Answer:
- Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against Candida albicans (ATCC 90028) and Staphylococcus aureus (ATCC 29213), with fluconazole and ampicillin as controls .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to determine IC₅₀ values .
- Data Interpretation : Compare MIC values (µg/mL) with known oxadiazole derivatives (e.g., LMM5: MIC = 8 µg/mL against C. albicans) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified sulfamoyl (e.g., replacing bis-methoxyethyl with cyclohexyl) or oxadiazole groups (e.g., furan instead of thiophene) .
- Biological Testing : Compare antifungal potency (MIC) and cytotoxicity across analogs to identify critical functional groups .
- Computational Modeling : Perform molecular docking (AutoDock Vina) against C. albicans thioredoxin reductase (PDB: 3QOS) to predict binding affinities .
Q. What mechanistic assays elucidate its mode of action?
Methodological Answer:
- Enzyme Inhibition : Measure inhibition of thioredoxin reductase (TrxR) using DTNB reduction assays. Compare IC₅₀ values with auranofin (positive control) .
- ROS Detection : Use DCFH-DA fluorescence to assess reactive oxygen species (ROS) induction in treated fungal cells .
- Metabolic Profiling : Perform GC-MS metabolomics to identify disrupted pathways (e.g., ergosterol biosynthesis) .
Q. How can in vivo efficacy and pharmacokinetics be evaluated?
Methodological Answer:
- Animal Models : Test antifungal efficacy in immunocompromised mice infected with C. albicans (10⁶ CFU/mL). Administer compound intravenously (5 mg/kg) and monitor survival rates .
- Pharmacokinetics : Conduct LC-MS/MS to measure plasma half-life (t₁/₂), Cₘₐₓ, and bioavailability .
- Toxicity : Assess liver/kidney function via serum ALT, AST, and creatinine levels post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
